Cas no 317337-87-4 (4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide)

4-(ジエチルスルファモイル)-N-4-({4-[4-(ジエチルスルファモイル)ベンズアミド]フェニル}メチル)フェニルベンズアミドは、高度に特異的なスルホンアミド系化合物です。分子内に2つのジエチルスルファモイル基を有し、優れた分子認識能と安定性を示します。π共役系が拡張された構造により、光物理的特性に優れ、センサー材料や有機電子デバイスへの応用が期待されます。また、ベンズアミド骨格の剛直性が分子配向性を高め、結晶性材料としての利用可能性があります。この化合物は、医薬品中間体としても注目されており、その特異的な分子構造が標的タンパク質との相互作用に有利に働きます。

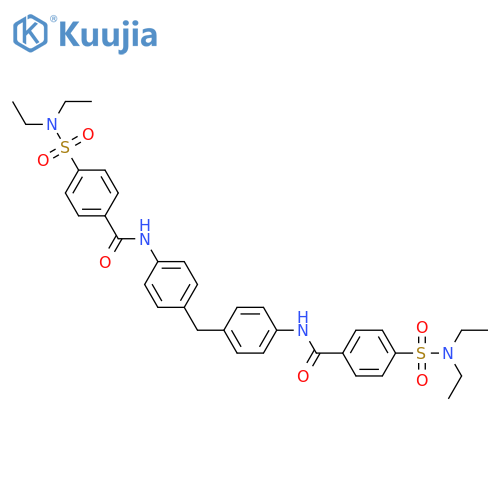

317337-87-4 structure

商品名:4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide

4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide

- N,N-(methylenebis(4,1-phenylene))bis(4-(N,N-diethylsulfamoyl)benzamide)

- Benzamide, N,N'-(methylenedi-4,1-phenylene)bis[4-[(diethylamino)sulfonyl]- (9CI)

- 4-(diethylsulfamoyl)-N-[4-[[4-[[4-(diethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide

- 317337-87-4

- 4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide

- AKOS003627690

- N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-diethylsulfamoyl)benzamide)

- F0125-0775

-

- インチ: 1S/C35H40N4O6S2/c1-5-38(6-2)46(42,43)32-21-13-28(14-22-32)34(40)36-30-17-9-26(10-18-30)25-27-11-19-31(20-12-27)37-35(41)29-15-23-33(24-16-29)47(44,45)39(7-3)8-4/h9-24H,5-8,25H2,1-4H3,(H,36,40)(H,37,41)

- InChIKey: QYTVWVLIPVTCRG-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(NC(=O)C2=CC=C(S(N(CC)CC)(=O)=O)C=C2)C=C1)C1=CC=C(NC(=O)C2=CC=C(S(N(CC)CC)(=O)=O)C=C2)C=C1

計算された属性

- せいみつぶんしりょう: 676.23892736g/mol

- どういたいしつりょう: 676.23892736g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 47

- 回転可能化学結合数: 14

- 複雑さ: 1100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 150Ų

じっけんとくせい

- 密度みつど: 1.292±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 12.33±0.70(Predicted)

4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0125-0775-2mg |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-5mg |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-2μmol |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-20μmol |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-5μmol |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-10μmol |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-10mg |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-40mg |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-30mg |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0125-0775-3mg |

4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide |

317337-87-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

317337-87-4 (4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬